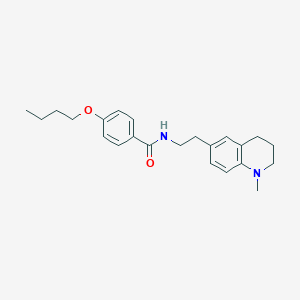

4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a chemical compound with the molecular formula C27H37N3O3. It is a type of 1,2,3,4-tetrahydroisoquinoline analog . These analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, like the compound , has been a subject of interest in the scientific community . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,3,4-tetrahydroisoquinoline scaffold . This scaffold is a common feature in many natural and synthetic compounds with diverse biological activities .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse and depend on the specific functional groups present in the molecule . For instance, a novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .Scientific Research Applications

Synthesis and Structural Studies

The chemical structure of 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, while specific studies directly mentioning this compound were not found, research on closely related compounds provides insight into potential applications in synthetic chemistry and drug design. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their structural analysis could shed light on the synthetic pathways and structural characteristics of similar tetrahydroquinoline derivatives (Chau, Saegusa, & Iwakura, 1982).

Potential in Imaging and Diagnostics

Compounds with structures similar to this compound, such as sigma-2 receptor probes, demonstrate significant potential in medical imaging and diagnostics. Radiolabeled benzamide analogs, for example, have been evaluated for their ability to image sigma-2 receptors in vitro, indicating potential applications in tumor diagnosis and imaging (Xu et al., 2005).

Ligands for Receptor Studies

Similarly, arylamides hybrids of high-affinity σ2 receptor ligands have been explored as tools for the development of PET radiotracers, highlighting the role such compounds can play in enhancing the accuracy and efficiency of PET imaging, especially in tumors overexpressing P-glycoprotein (Abate et al., 2011).

Pharmaceutical Research and Development

The study of benzamide analogues and their binding to sigma receptors, such as in the development of fluorine-18-labeled compounds for PET imaging, underscores the pharmaceutical research applications. These studies are instrumental in identifying potential therapeutic agents and diagnostic tools, especially for solid tumors (Tu et al., 2007).

Mechanism of Action

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline analogs like “4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” could involve the development of novel analogs with potent biological activity . This could potentially lead to the discovery of new therapeutic agents for various diseases.

Properties

IUPAC Name |

4-butoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-3-4-16-27-21-10-8-19(9-11-21)23(26)24-14-13-18-7-12-22-20(17-18)6-5-15-25(22)2/h7-12,17H,3-6,13-16H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESXDYUPDPONRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2672094.png)

![5-chloro-2-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2672095.png)

![N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2672102.png)

![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672104.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2672107.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2672111.png)

![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2672113.png)

![13-Butyl-8-(2,4-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2672114.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2672116.png)